molecular formula C12H17N3O2 B14658930 N-butyl-2-oxo-2-(2-phenylhydrazinyl)acetamide CAS No. 50618-81-0

N-butyl-2-oxo-2-(2-phenylhydrazinyl)acetamide

Katalognummer: B14658930
CAS-Nummer: 50618-81-0
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: WJWLJELVOIDVPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyl-2-oxo-2-(2-phenylhydrazinyl)acetamide is a chemical compound with the molecular formula C12H16N2O2 It is known for its unique structure, which includes a phenylhydrazinyl group attached to an acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-oxo-2-(2-phenylhydrazinyl)acetamide typically involves the reaction of butylamine with 2-oxo-2-(2-phenylhydrazinyl)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain a high-purity product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-butyl-2-oxo-2-(2-phenylhydrazinyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-butyl-2-oxo-2-(2-phenylhydrazinyl)acetic acid, while reduction can produce N-butyl-2-hydroxy-2-(2-phenylhydrazinyl)acetamide .

Wissenschaftliche Forschungsanwendungen

N-butyl-2-oxo-2-(2-phenylhydrazinyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-butyl-2-oxo-2-(2-phenylhydrazinyl)acetamide involves its interaction with specific molecular targets. The phenylhydrazinyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also inhibit certain enzymes or pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-benzyl-2-oxo-2-phenylacetamide: Similar in structure but with a benzyl group instead of a butyl group.

    N-(2-methylphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide: Contains a more complex hydrazino group.

Uniqueness

N-butyl-2-oxo-2-(2-phenylhydrazinyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its butyl group provides different steric and electronic properties compared to similar compounds, influencing its interactions and applications .

Eigenschaften

CAS-Nummer

50618-81-0

Molekularformel

C12H17N3O2

Molekulargewicht

235.28 g/mol

IUPAC-Name

N-butyl-2-oxo-2-(2-phenylhydrazinyl)acetamide

InChI

InChI=1S/C12H17N3O2/c1-2-3-9-13-11(16)12(17)15-14-10-7-5-4-6-8-10/h4-8,14H,2-3,9H2,1H3,(H,13,16)(H,15,17)

InChI-Schlüssel

WJWLJELVOIDVPU-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(=O)C(=O)NNC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.